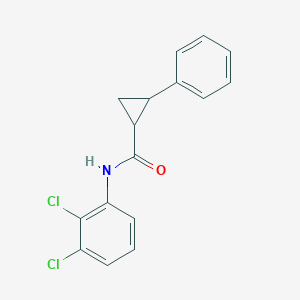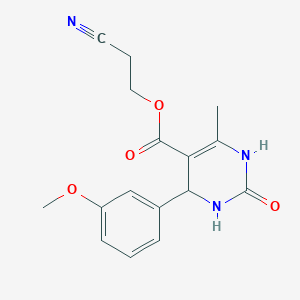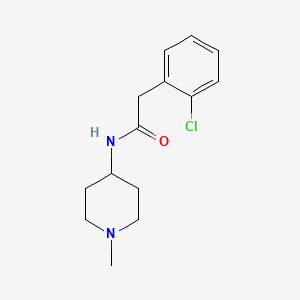![molecular formula C19H12Cl2O3 B5246349 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5246349.png)
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives
Méthodes De Préparation
The synthesis of 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-(prop-2-en-1-yloxy)benzaldehyde.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with indene-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Applications De Recherche Scientifique
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes or receptors involved in disease processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione can be compared with other similar compounds such as:
3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde: This compound shares a similar structure but differs in the presence of a triple bond instead of a double bond in the prop-2-en-1-yloxy group.
Indole Derivatives: These compounds also contain an indene or indole nucleus and exhibit diverse biological activities, making them valuable in medicinal chemistry.
Imidazole Containing Compounds: These heterocyclic compounds have a similar aromatic structure and are known for their broad range of chemical and biological properties.
Propriétés
IUPAC Name |
2-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O3/c1-2-7-24-19-15(20)9-11(10-16(19)21)8-14-17(22)12-5-3-4-6-13(12)18(14)23/h2-6,8-10H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUVNQXJMBJMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C=C2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5246281.png)

![N-(2,5-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5246291.png)
![1-cyclobutyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5246293.png)
![2-(4-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5246301.png)
![4-chloro-2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]phenol](/img/structure/B5246306.png)
![3-benzyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5246310.png)

![N-(5-chloro-2-hydroxyphenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5246337.png)
![2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B5246344.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5246351.png)

![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5246366.png)
